Advanced Synthesis of 6-Methylamino-5-nitroquinoxaline
Advanced Synthesis of 6-Methylamino-5-nitroquinoxaline
This technical guide details the synthesis of 6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2). This compound serves as a critical scaffold in the development of bioactive heterocycles, particularly in the synthesis of kinase inhibitors and DNA-intercalating agents where the quinoxaline core provides a rigid template for hydrogen bonding.
The guide prioritizes the Nucleophilic Aromatic Substitution (
Executive Summary
-
Primary Application: Intermediate for pharmaceutical signaling inhibitors (e.g., JNK, PARP) and NMDA receptor antagonists.
-
Synthetic Strategy: The synthesis relies on the electronic activation provided by the 5-nitro group. A halogen (Cl or F) at the 6-position is displaced by methylamine via an
mechanism. This route avoids the formation of regioisomers common in direct amination strategies.
Retrosynthetic Analysis
The most logical disconnection relies on the lability of the C6-halogen bond activated by the ortho-nitro group.
Figure 1: Retrosynthetic tree showing the disconnection to commercially available 4-chloro-1,2-diaminobenzene.
Synthetic Route: The Halogen Displacement Pathway
Step 1: Synthesis of 6-Chloroquinoxaline
The formation of the quinoxaline core is achieved by condensing 4-chloro-1,2-phenylenediamine with glyoxal.
-
Reagents: 4-Chloro-1,2-phenylenediamine, Glyoxal (40% aq.), Ethanol/Water.
-
Mechanism: Double Schiff base formation (Imine condensation).
Protocol:
-
Dissolve 4-chloro-1,2-phenylenediamine (10.0 g, 70 mmol) in ethanol (100 mL).
-
Heat the solution to 60°C.
-
Add Glyoxal (40% aqueous solution, 12.0 mL, 105 mmol) dropwise over 20 minutes.
-
Reflux the mixture for 2 hours. Monitor by TLC (SiO2, Hexane/EtOAc 7:3).
-
Cool to room temperature. Dilute with water (200 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organic layer over
and concentrate in vacuo. -
Yield: ~90-95% (Brown oil or low-melting solid).
Step 2: Regioselective Nitration to 6-Chloro-5-nitroquinoxaline
This is the critical regiodetermining step. The nitrogen atoms of the quinoxaline ring deactivate the system, but the 5-position is the "alpha" position of the fused ring (analogous to naphthalene), making it the preferred site for electrophilic attack. The 6-chloro substituent directs ortho to itself (position 5 and 7). Position 5 is favored due to the combined directing effects and the high reactivity of the
-
Reagents: Potassium Nitrate (
), Conc. Sulfuric Acid ( ).[6] -
Conditions: 0°C to RT.
Protocol:
-
Dissolve 6-chloroquinoxaline (5.0 g, 30.4 mmol) in conc.
(25 mL) at 0°C. -
Add
(3.38 g, 33.4 mmol) portion-wise over 30 minutes, maintaining temperature < 5°C. -
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto crushed ice (200 g). The product will precipitate as a yellow solid.
-
Filter the solid, wash with cold water until pH is neutral.
-
Recrystallize from Ethanol/Acetone.
-
Yield: ~60-70%.
-
Characterization:
NMR should show a downfield shift for the protons adjacent to the nitro group.
Step 3: Synthesis of 6-Methylamino-5-nitroquinoxaline ( )
The 5-nitro group is strongly electron-withdrawing, activating the C6-Cl bond for nucleophilic attack. The reaction proceeds via a Meisenheimer complex.[7]
-
Reagents: Methylamine (2M in THF or 40% aq.), Ethanol or THF.
-
Conditions: Room Temperature.
Protocol:
-
Dissolve 6-chloro-5-nitroquinoxaline (2.0 g, 9.5 mmol) in THF (20 mL).
-
Add Methylamine (2M in THF, 14.3 mL, 28.6 mmol) dropwise.
-
Note: Excess amine acts as a base to scavenge the HCl generated. Alternatively, add
(1.5 eq).
-
-
Stir at room temperature for 4–6 hours. The solution will likely darken or change color (orange/red).
-
Monitor by TLC (Disappearance of starting material).
-
Concentrate the solvent in vacuo.
-
Resuspend the residue in water (50 mL) and stir for 30 minutes to remove amine salts.
-
Filter the orange/red solid.
-
Purification: Recrystallize from Methanol or purify via flash column chromatography (DCM/MeOH).
-
Yield: ~85-90%.
Mechanistic Insight
The reaction in Step 3 is a classic
Figure 2: Mechanism of the nucleophilic aromatic substitution. The nitro group orthogonal to the leaving group stabilizes the intermediate.
Data Summary & Characterization
| Parameter | 6-Chloroquinoxaline | 6-Chloro-5-nitroquinoxaline | 6-Methylamino-5-nitroquinoxaline |
| Appearance | Brown oil/solid | Yellow solid | Orange/Red solid |
| MW | 164.59 | 209.59 | 204.19 |
| Key NMR Signal | C2/C3 protons ~8.8 ppm | Downfield shift of Ar-H | Methyl doublet ~3.0 ppm (coupling to NH) |
| Reactivity | Inert to mild nucleophiles | Electrophilic at C6 | Nucleophilic at amine N |
Expected
- 8.8–8.9 (m, 2H, Quinoxaline H-2, H-3)
- 8.1 (d, 1H, H-8)
- 7.2 (d, 1H, H-7)
- 8.5 (br s, 1H, NH)
-
3.05 (d, 3H,
)
Safety & Handling
-
Nitro Compounds: Many polynitro quinoxalines are energetic. While the mono-nitro derivative is stable, avoid overheating dry solids.
-
Methylamine: Volatile and toxic. Perform Step 3 in a well-ventilated fume hood.
-
Skin Contact: Quinoxalines are potential sensitizers and DNA intercalators. Wear double nitrile gloves.
References
- Synthesis of Quinoxaline Derivatives: Methodology: Condensation of 1,2-diamines with glyoxal. Source: Brown, D. J. Quinoxalines: Supplement II. John Wiley & Sons, 2004.
-
Nitration of Quinoxalines
-
Nucleophilic Substitution (
) on Nitro-Quinoxalines: -
CAS Verification
Sources
- 1. 6-NITROQUINOXALINE | 6639-87-8 [chemicalbook.com]
- 2. 149703-58-2 CAS MSDS (6-METHYLAMINO-5-NITROQUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
- 9. jchps.com [jchps.com]
- 10. labsolu.ca [labsolu.ca]
